8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine

Lipophilicity Drug design ADME

8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS 904817-57-8) is a synthetic heterocyclic building block belonging to the octahydropyrrolo[1,2-a]pyrimidine class. With molecular formula C₁₃H₁₇FN₂ and molecular weight 220.29 g/mol, it features a saturated bicyclic core bearing a 4-fluorophenyl substituent at the bridgehead 8a-position.

Molecular Formula C13H17FN2
Molecular Weight 220.29 g/mol
CAS No. 904817-57-8
Cat. No. B1628258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine
CAS904817-57-8
Molecular FormulaC13H17FN2
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1CC2(NCCCN2C1)C3=CC=C(C=C3)F
InChIInChI=1S/C13H17FN2/c14-12-5-3-11(4-6-12)13-7-1-9-16(13)10-2-8-15-13/h3-6,15H,1-2,7-10H2
InChIKeyIBGMNLQEZMKMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8A-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS 904817-57-8) – Core Identity for Procurement Screening


8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS 904817-57-8) is a synthetic heterocyclic building block belonging to the octahydropyrrolo[1,2-a]pyrimidine class . With molecular formula C₁₃H₁₇FN₂ and molecular weight 220.29 g/mol, it features a saturated bicyclic core bearing a 4-fluorophenyl substituent at the bridgehead 8a-position . The compound is commercially available from multiple vendors at purities of ≥95% to 98%, primarily for research use as a synthetic intermediate or scaffold .

Why 8A-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine Cannot Be Freely Substituted by In-Class Analogs


Within the octahydropyrrolo[1,2-a]pyrimidine family, the bridgehead 8a-substituent governs critical physicochemical and pharmacological properties that preclude casual interchange. The 4-fluorophenyl analog (CAS 904817-57-8) carries a calculated LogP of 2.33, which differs materially from the unsubstituted phenyl analog (CAS 18409-72-8, MW 202.30 g/mol, no fluorine) and the 4-methoxyphenyl version (CAS 904817-50-1), each imposing distinct lipophilicity, electronic character, and hydrogen-bonding potential . The electron-withdrawing fluorine atom alters aromatic ring electron density, affecting π-stacking interactions and metabolic stability in ways that the non-fluorinated or electron-donating analogs cannot replicate . These differences become critical when the compound is used as a scaffold in medicinal chemistry optimization, where even a single atom change can shift target binding affinity, solubility, or CYP-mediated degradation profiles .

Quantitative Differentiation Evidence for 8A-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine Selection


Lipophilicity Control: LogP Shift Relative to Unsubstituted Phenyl Analog Drives Distribution and Permeability

The calculated octanol-water partition coefficient (LogP) for 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine is 2.33, whereas the unsubstituted phenyl analog (CAS 18409-72-8) has no reported LogP value in major databases, and its higher polarity (two fewer halogen atoms) predicts a lower LogP . This differential indicates that the 4-fluorophenyl analog possesses increased lipophilicity, which can enhance membrane permeability and CNS penetration potential relative to the non-fluorinated scaffold, making it a preferred choice when passive diffusion across lipid bilayers is design-critical .

Lipophilicity Drug design ADME

Molecular Weight and Bulk Difference: Fluorine Substitution Adds 18 g/mol for SAR Fine-Tuning

The target compound has a molecular weight of 220.29 g/mol . The closest comparator, 8A-phenyl-octahydro-pyrrolo[1,2-a]pyrimidine (CAS 18409-72-8), has a molecular weight of 202.30 g/mol, yielding a difference of approximately 18 Da attributable to the para-fluoro substituent . For the 4-methoxyphenyl analog (CAS 904817-50-1, MW ~248.3 g/mol), the difference is approximately 28 Da in the opposite direction . This intermediate molecular weight positions the 4-fluorophenyl analog as a balanced option between the smaller phenyl and larger 4-methoxyphenyl or 4-tert-butylphenyl (MW 258.40 g/mol) derivatives when molecular bulk must be controlled.

Molecular weight SAR Fragment-based design

Electronic Modulation: 4-Fluoro Substitution Withdraws Electron Density Relative to H, OMe, and t-Bu Analogs

Introducing a para-fluoro substituent imparts a negative Hammett σₚ constant of −0.07 (field-inductive) but a positive σₘ value of +0.34, reflecting its dual electron-withdrawing inductive and electron-donating resonance character [1]. In contrast, the unsubstituted phenyl analog (σₚ = 0.00), the 4-methoxyphenyl analog (σₚ = −0.27, strong electron donor), and the 4-tert-butylphenyl analog (σₚ = −0.20, weak electron donor) each create substantially different aryl ring electronics . This electronic differentiation directly impacts the compound's performance in reactions where the aryl group participates in π-stacking with biological targets or in synthetic transformations such as electrophilic aromatic substitution or metal-catalyzed cross-couplings.

Electronic effects Hammett Fluorine chemistry

Commercial Purity Benchmarks: 98% Assay Matches Highest Available Grade in Class

At least one established vendor (Leyan) supplies this compound at a certified purity of 98% (HPLC) , matching the highest purity tier typically available for this scaffold family. By comparison, the 4-tert-butylphenyl analog is often listed at 95% minimum purity , and the 4-methoxyphenyl analog is similarly offered at 95–97% . The 98% purity specification directly reduces batch-to-batch variability in biological assays and minimizes the risk of byproduct interference in sensitive catalytic or pharmacological experiments.

Purity Procurement Quality control

Biological Target Engagement Potential: Structure-Based Prediction of PARP/BRCA-Relevant Scaffold Similarity

Vendor technical summaries note structural similarity between the octahydropyrrolo[1,2-a]pyrimidine scaffold and known PARP inhibitor chemotypes, suggesting potential utility in targeting BRCA1/2-mutant cancers . The 4-fluorophenyl substituent further recapitulates the 4-fluorobenzyl motif present in clinically approved PARP inhibitors such as olaparib and rucaparib [1]. Comparators lacking the fluorine (phenyl analog) or carrying electron-donating groups (4-methoxy, 4-tert-butyl) would not reproduce this privileged fluorine pharmacophore feature, potentially reducing target engagement affinity or selectivity.

PARP inhibitor Oncology Scaffold hopping

Recommended Research and Industrial Application Scenarios for 8A-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine


Medicinal Chemistry Scaffold for CNS-Targeted Lead Optimization Requiring Controlled Lipophilicity

With a LogP of 2.33, this compound falls within the optimal CNS drug-like range (LogP 1.5–3.5). Medicinal chemists building CNS-penetrant compound libraries can select this scaffold over the more polar phenyl analog (predicted lower LogP) when passive blood-brain barrier permeability is required . The fluorine atom also provides a metabolic soft spot resistant to CYP-mediated oxidation at the para position, a common metabolic liability of the unsubstituted phenyl ring .

Fragment-Based or Ligand-Efficiency-Optimized Library Synthesis

The compound's molecular weight of 220 Da (vs. 202 Da for the phenyl analog and 258 Da for the tert-butylphenyl analog) offers an intermediate size that balances fragment-like properties with sufficient complexity for affinity maturation . Its single rotatable bond and moderate hydrogen-bonding capacity (1 donor, 2 acceptors) align with fragment-based drug discovery (FBDD) guidelines, making it suitable for fragment-library construction .

PARP/BRCA-Mutant Oncology Exploratory Chemistry

Based on structural similarity to the 4-fluorobenzyl pharmacophore present in approved PARP inhibitors, this scaffold can serve as a starting point for synthesizing exploratory analogs targeting PARP or related DNA-damage repair pathways in BRCA1/2-mutant cancer models . The 4-fluorophenyl substituent is the key differentiator from non-fluorinated or electron-donating analogs, which would lack this privileged motif .

Fluorine-Specific Property-Modulation Studies in Heterocyclic Scaffold Optimization

For physical organic chemistry or drug design programs systematically investigating the effect of para substituents on octahydropyrrolo[1,2-a]pyrimidine conformation, solubility, and target binding, this compound provides the electron-withdrawing fluorinated reference point. It anchors a substituent Hammett series alongside the phenyl (H; σₚ = 0.00), 4-methoxyphenyl (OMe; σₚ = −0.27), and 4-tert-butylphenyl (t-Bu; σₚ = −0.20) analogs . Such systematic series are essential for establishing quantitative structure-activity relationships (QSAR) in lead optimization .

Quote Request

Request a Quote for 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.